
Thiourea, N-phenyl-N'-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-phenyl-N’-tetradecyl- is an organosulfur compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-tetradecyl- can be synthesized through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium. This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, yielding thioureas in excellent yields . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical thioureas .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-phenyl-N’-tetradecyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Thiourea derivatives can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenated compounds and catalysts to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted thioureas, thiazoles, and formamidine disulfides .
Wissenschaftliche Forschungsanwendungen
Thiourea, N-phenyl-N’-tetradecyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thiourea, N-phenyl-N’-tetradecyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to various biological effects . The compound’s ability to form hydrogen bonds and interact with different biomolecules contributes to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a similar structure but without the phenyl and tetradecyl groups.
N-Phenylthiourea: A compound with a phenyl group attached to the thiourea structure.
Phenylthiocarbamide: Another derivative with a phenyl group, known for its use in genetic taste testing.
Uniqueness
Thiourea, N-phenyl-N’-tetradecyl- stands out due to its long tetradecyl chain, which imparts unique properties such as increased hydrophobicity and potential for enhanced biological activity. This structural feature differentiates it from other thiourea derivatives and contributes to its specific applications in various fields.
Eigenschaften
CAS-Nummer |
111782-17-3 |
|---|---|
Molekularformel |
C21H36N2S |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
1-phenyl-3-tetradecylthiourea |
InChI |
InChI=1S/C21H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(24)23-20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
VYPUTGOCHAGRIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


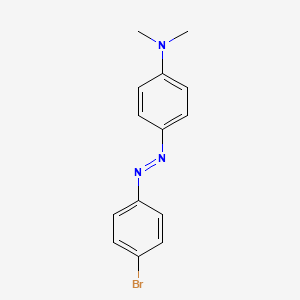
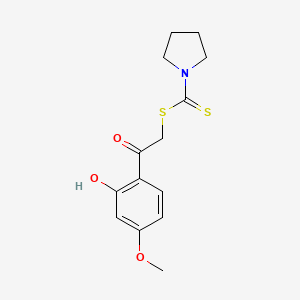
![N-{2-[(Z)-2-(3-Chloro-phenyl)-1-cyano-vinyl]-4-p-tolyl-thiazol-5-yl}-acetamide](/img/structure/B11946995.png)

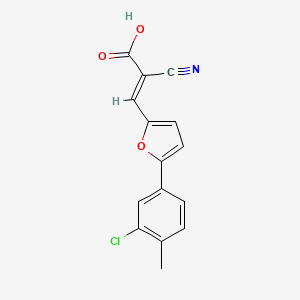




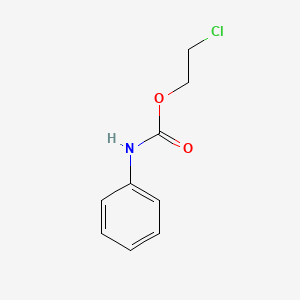
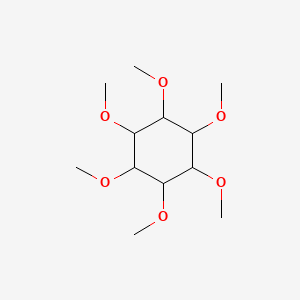
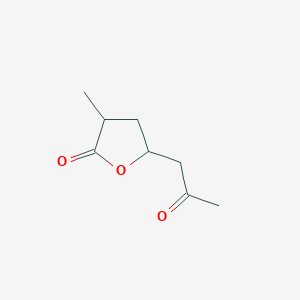
![3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11947047.png)
![[Bis(4-methoxyphenyl)amino]oxidanyl](/img/structure/B11947053.png)
